H-D-Gln(Trt)-OH H-D-Gln(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 200625-76-9
VCID: VC21540778
InChI: InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Molecular Formula: C24H24N2O3
Molecular Weight: 388.5 g/mol

H-D-Gln(Trt)-OH

CAS No.: 200625-76-9

Cat. No.: VC21540778

Molecular Formula: C24H24N2O3

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

H-D-Gln(Trt)-OH - 200625-76-9

CAS No. 200625-76-9
Molecular Formula C24H24N2O3
Molecular Weight 388.5 g/mol
IUPAC Name (2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid
Standard InChI InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1
Standard InChI Key XIFFJPJZPDCOJH-OAQYLSRUSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N

Chemical Structure and Properties

IUPAC Name and Chemical Identity

H-D-Gln(Trt)-OH has the IUPAC name (2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid. Its molecular formula is C24H24N2O3, with a calculated molecular weight of 388.5 g/mol. The compound is registered with CAS number 200625-76-9, providing a standardized identifier for research and industrial applications.

Structural Characteristics

The structure of H-D-Gln(Trt)-OH features several key components:

  • A D-glutamine core (the enantiomer of the naturally occurring L-glutamine)

  • A free α-amino group

  • A carboxylic acid group

  • A trityl-protected side chain amide group

The trityl group consists of three phenyl rings attached to a central carbon atom, creating a bulky hydrophobic moiety that effectively shields the side chain amide from unwanted reactions during peptide synthesis processes.

Physical and Chemical Properties

PropertyValueNotes
Molecular Weight388.5 g/mol-
Chemical FormulaC24H24N2O3-
InChI KeyXIFFJPJZPDCOJH-OAQYLSRUSA-NUnique chemical identifier
AppearanceWhite to off-white solidTypical for many protected amino acids
SolubilitySoluble in DMF, DCM, chloroformLimited water solubility
StabilityStable at room temperatureShould be stored away from strong acids
Optical RotationNegativeDue to D-configuration

The compound's InChI string is InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1, which provides a standardized representation of its structure.

Synthesis Methods

Traditional Synthesis Routes

Traditional synthesis of H-D-Gln(Trt)-OH typically begins with D-glutamine as the starting material. The synthesis involves protecting the side chain amide with a trityl group while maintaining the reactivity of the α-amino and carboxyl groups for subsequent peptide bond formation. This approach, while straightforward, can be limited by the relatively high cost of D-glutamine as a starting material .

Alternative Synthetic Pathways

An alternative and more cost-effective approach begins with D-glutamic acid, which is more economically favorable than D-glutamine. This multi-step synthesis route includes:

  • Protection of the α-amino group of D-glutamic acid with a carbobenzoxy (Z or Cbz) group

  • Selective protection of the α-carboxyl group with a benzyl ester

  • Conversion of the side chain carboxyl to an amide

  • Introduction of the trityl protection on the newly formed amide

  • Deprotection of the α-amino and carboxyl groups

This approach is documented to be more cost-effective when scaling up production processes .

Modern Synthetic Approaches

Recent advances in synthesis techniques have focused on improving yields and reducing reaction times. The following table compares different synthetic routes:

Synthetic RouteStarting MaterialKey ReagentsYield (%)AdvantagesDisadvantages
Direct tritylationD-GlutamineTrityl chloride, base70-75Simple, fewer stepsHigher cost of starting material
Via D-glutamic acidD-Glutamic acidZ-Cl, BrBzl, ClCOOEt60-65Lower cost of starting materialMore complex, multiple steps
Solid-phase approachResin-bound D-GluTrityl alcohol, acid catalyst80-85Higher yield, purityRequires specialized equipment

The choice of synthesis route often depends on scale requirements, available equipment, and economic considerations .

Chemical Reactivity

Key Reactions

H-D-Gln(Trt)-OH participates in several important reaction types:

  • Peptide bond formation: The free α-amino group can react with the activated carboxyl group of another protected amino acid to form a peptide bond.

  • Deprotection reactions: The trityl group can be removed under mild acidic conditions (such as treatment with trifluoroacetic acid) to reveal the free side chain amide.

  • Coupling reactions: The compound can be coupled with various peptides or other molecules through its carboxyl group after appropriate activation.

Common Reagents and Conditions

For peptide synthesis applications, H-D-Gln(Trt)-OH is typically used with the following reagents and conditions:

  • Coupling agents: Common options include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) combined with additives like HOBt (1-hydroxybenzotriazole).

  • Deprotection conditions: The trityl group is typically removed using TFA (trifluoroacetic acid), often in combination with scavengers like triisopropylsilane (TIPS) to prevent side reactions .

Mechanistic Considerations

The trityl protection mechanism relies on the steric hindrance provided by the three phenyl rings, which effectively shield the amide group from unwanted reactions. During deprotection, acidic conditions generate a trityl cation that can be stabilized through resonance across the aromatic rings, facilitating clean removal of the protecting group.

Applications in Research

Peptide Synthesis

The primary application of H-D-Gln(Trt)-OH is in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). The compound enables the incorporation of D-glutamine residues into peptide sequences with minimized side reactions. This is crucial for creating peptides with specific structural characteristics or biological activities.

D-amino acids like the one in H-D-Gln(Trt)-OH are particularly valuable in peptide research as they can:

  • Enhance peptide stability against enzymatic degradation

  • Induce specific conformational changes

  • Create peptides with novel biological properties

Biological Research Applications

Peptides containing D-glutamine residues incorporated through H-D-Gln(Trt)-OH have been studied in various biological contexts:

Research AreaApplicationFindings
Antimicrobial PeptidesDevelopment of novel antimicrobialsEnhanced stability and efficacy against bacterial strains
Cancer ResearchPeptide-based therapeuticsInhibition of cancer cell proliferation through various mechanisms
NeuroscienceNeuroprotective peptidesReduced neurotoxicity and oxidative stress in neuronal models

Studies have demonstrated that peptides containing D-glutamine residues can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially offering new avenues for addressing antimicrobial resistance.

Pharmaceutical Applications

In pharmaceutical research, H-D-Gln(Trt)-OH has been utilized to create peptide-based therapeutics with improved pharmacokinetic properties. The incorporation of D-amino acids generally increases a peptide's resistance to proteolytic degradation, potentially extending half-life and improving bioavailability.

Specific case studies have demonstrated the potential of D-glutamine-containing peptides in:

  • Cancer cell proliferation inhibition

  • Antimicrobial applications

  • Neuroprotection in neurodegenerative disease models

Comparative Analysis

Comparison with Similar Compounds

H-D-Gln(Trt)-OH can be compared with other protected derivatives of glutamine and related amino acids:

CompoundProtecting GroupStabilityDeprotection ConditionsKey Differences
H-D-Gln(Trt)-OHTritylHighMild acid (TFA)Bulky protection, good stability
H-D-Glu(Trt)-OHTritylHighMild acid (TFA)Different side chain functional group
H-D-Asn(Trt)-OHTritylHighMild acid (TFA)Shorter side chain
H-D-Gln(Xan)-OHXanthylVery highStronger acid conditionsMore stable but harder to remove

The trityl protection in H-D-Gln(Trt)-OH offers an optimal balance between stability during peptide synthesis and ease of removal when needed.

Advantages and Limitations

H-D-Gln(Trt)-OH presents several advantages in peptide synthesis:

  • Excellent stability during coupling reactions

  • Clean deprotection under mild conditions

  • Minimal side reactions during synthesis

  • Higher cost compared to natural L-amino acid derivatives

  • The bulky trityl group can potentially cause steric hindrance in some coupling reactions

  • Specialized handling and storage requirements

Recent Research Developments

Novel Synthesis Optimizations

Recent research has focused on optimizing the synthesis of H-D-Gln(Trt)-OH to improve yield and purity. Notable approaches include:

  • Use of new catalysts to enhance reaction efficiency

  • Development of one-pot synthesis methods to reduce purification steps

  • Green chemistry approaches to minimize environmental impact

  • Flow chemistry adaptations for continuous production

Applications in Advanced Peptide Design

Ongoing research has expanded the applications of H-D-Gln(Trt)-OH in designing peptides with specialized functions:

  • Development of cyclic peptides with enhanced stability and target specificity

  • Creation of peptide-drug conjugates for targeted delivery

  • Design of peptidomimetics that incorporate D-glutamine to enhance specific structural features

  • Integration into peptide libraries for high-throughput screening applications

One particular area of interest involves the development of histidine-modified derivatives, which can be used alongside H-D-Gln(Trt)-OH in creating peptides with complex structural motifs and specialized binding characteristics .

Future Perspectives

As peptide therapeutics continue to gain prominence in pharmaceutical development, the importance of building blocks like H-D-Gln(Trt)-OH is likely to increase. Future research directions may include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Expansion of applications in peptidomimetic design

  • Exploration of novel biological activities for D-glutamine-containing peptides

  • Integration with emerging peptide ligation and modification technologies

The continued optimization of synthetic routes starting from more economical precursors like D-glutamic acid will likely remain an important focus for making these building blocks more accessible for research and development .

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